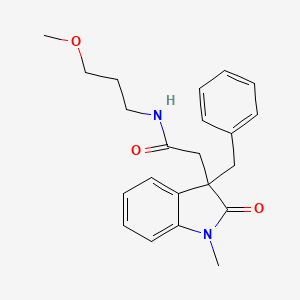
N'-(3,4-dimethoxybenzylidene)-1-naphthohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3,4-dimethoxybenzylidene)-1-naphthohydrazide, commonly known as DMN, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. DMN is a naphthohydrazide derivative that has shown promising results in various studies, including anti-inflammatory, anti-cancer, and anti-diabetic activities.
Mecanismo De Acción
The mechanism of action of DMN is not fully understood. However, studies suggest that it may exert its pharmacological effects by modulating various signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways. DMN has also been reported to activate the AMPK pathway, which plays a crucial role in regulating energy metabolism.
Biochemical and Physiological Effects:
DMN has been shown to have various biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, which are associated with various diseases, including cancer, diabetes, and cardiovascular diseases. DMN has also been found to improve glucose metabolism and insulin sensitivity, which are essential for the prevention and management of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMN has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its pharmacological properties have been extensively studied. DMN is also relatively stable and can be easily stored. However, DMN has some limitations for lab experiments. Its solubility in water is relatively low, which can limit its application in some studies. In addition, DMN has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and toxicity.
Direcciones Futuras
There are several future directions for DMN research. One potential area of research is the development of DMN analogs with improved pharmacological properties, such as increased solubility and selectivity. Another potential area of research is the investigation of DMN's potential use in combination therapy with other drugs for the treatment of various diseases. Furthermore, more studies are needed to understand the pharmacokinetics and toxicity of DMN in vivo, which will be essential for its potential clinical application.
Conclusion:
In conclusion, DMN is a chemical compound that has shown promising results in various scientific research studies. It has exhibited anti-inflammatory, anti-cancer, and anti-diabetic activities and has the potential for future clinical application. DMN's pharmacological properties have been extensively studied, and its synthesis method is relatively simple. However, more studies are needed to understand its pharmacokinetics and toxicity in vivo, and further research is needed to develop DMN analogs with improved pharmacological properties.
Métodos De Síntesis
DMN can be synthesized through a simple condensation reaction between 3,4-dimethoxybenzaldehyde and 1-naphthohydrazine. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, and the product is obtained through recrystallization.
Aplicaciones Científicas De Investigación
DMN has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. DMN has also shown anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, DMN has been reported to have anti-diabetic activity by reducing blood glucose levels and improving insulin sensitivity.
Propiedades
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-24-18-11-10-14(12-19(18)25-2)13-21-22-20(23)17-9-5-7-15-6-3-4-8-16(15)17/h3-13H,1-2H3,(H,22,23)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDMLQFGOMWXSI-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(acetylamino)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5291524.png)


![4-(3,4-dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5291535.png)
![1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5291546.png)

![1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide](/img/structure/B5291568.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(methylthio)acetyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291569.png)
![N-(5-chloro-2-pyridinyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide](/img/structure/B5291572.png)

![2,3,5-trimethyl-7-[3-(2-methyl-1-piperidinyl)-1-azetidinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5291591.png)
![6-(2-hydroxyethyl)-5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5291601.png)
![3-{4-[(2,4-diethoxyphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B5291617.png)
![2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5291623.png)